2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 4 and a (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 3. A thioether linkage connects the triazole ring to a 4-phenylpiperazine ethanone group.
Synthesis:
The synthesis likely follows a two-step procedure analogous to and :
Core Formation: A 1,2,4-triazole intermediate is synthesized via cyclization of thiosemicarbazides or via substitution reactions.
Thioether Coupling: The triazole-thiol is reacted with an α-halogenated ketone (e.g., 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone) in ethanol under basic conditions (e.g., triethylamine or sodium ethoxide) to form the thioether bridge .
Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6OS/c1-21-9-7-13-25(22(21)2)34-26(19-24-12-8-14-31(24)3)29-30-28(34)36-20-27(35)33-17-15-32(16-18-33)23-10-5-4-6-11-23/h4-14H,15-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHSNYVXNAOHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- Triazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often associated with psychoactive effects and interactions with neurotransmitter systems.
- Thioether Linkage : Implicated in various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazole derivatives, such as the one , exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth and bacterial proliferation. In vitro studies have shown that derivatives can effectively target various microbial strains, suggesting a broad-spectrum antimicrobial potential.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and piperazine groups can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several tumor types, indicating significant anti-proliferative effects.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems. Research has highlighted that piperazine derivatives can act as antagonists or agonists at various receptors, including serotonin receptors. This suggests potential applications in treating neurological disorders or conditions such as anxiety and depression.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The piperazine component may modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against Candida albicans with an IC50 of 12 µg/mL. |
| Study B | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 5 µM. |
| Study C | Highlighted neuroprotective effects in a rat model of Parkinson's disease through modulation of dopamine receptors. |
Comparison with Similar Compounds
Key Features :
- Triazole Core : Imparts metabolic stability and hydrogen-bonding capacity.
- 4-Phenylpiperazine : Enhances solubility and CNS permeability.
- Pyrrole Methyl Group : May improve lipophilicity and bioavailability.
Structural Analogs
The compound belongs to a class of triazole-thioether derivatives with piperazine or aryl sulfonyl groups. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
Preparation Methods
Cyclocondensation of Thiosemicarbazide
A mixture of 2,3-dimethylbenzohydrazide and thiosemicarbazide undergoes cyclization in ethanol under reflux (12 h, 80°C) to yield 4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic attack and subsequent elimination, with NaOH as a catalyst.
Alkylation of the Thiol Group
The triazole-thiol is alkylated with 2-(chloromethyl)-1-methyl-1H-pyrrole in dry DMF using K₂CO₃ as a base (24 h, 60°C). This introduces the (1-methyl-1H-pyrrol-2-yl)methyl substituent at the 5-position, achieving 65–70% yield after silica gel chromatography (ethyl acetate/hexane, 3:7).
Thioether Linkage Formation: Nucleophilic Substitution
The thioether bridge connecting the triazole and ethanone moieties is established via SN2 reaction:
Activation of the Ethanone Precursor
1-(4-Phenylpiperazin-1-yl)ethan-1-one is brominated using bromoacetyl bromide in dichloromethane (0°C, 6 h) with triethylamine as a base, yielding 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (89% yield).
Coupling with Triazole-Thiol
The triazole-thiol intermediate reacts with 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone in anhydrous acetonitrile (K₂CO₃, 24 h, 50°C). The thioether product is isolated in 77% yield after recrystallization from ethanol.
Piperazine-Ethanone Conjugation: Catalyzed Coupling Strategies
Alternative routes employ click chemistry for regioselective conjugation:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A pre-synthesized azide derivative of 4-phenylpiperazine reacts with a propargyl-functionalized triazole-thiol under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 8 h, 80°C). This method ensures 1,4-regioselectivity, yielding the target compound in 85% purity.
Purification and Characterization
Chromatographic Isolation
Crude products undergo silica gel column chromatography (gradient elution: 5–20% methanol in dichloromethane) to remove unreacted intermediates.
Spectroscopic Validation
- ¹H NMR (DMSO- d₆): δ 7.45–7.12 (m, aromatic H), 6.75 (s, pyrrole H), 4.32 (s, SCH₂), 3.82 (s, NCH₃), 2.45 (s, piperazine CH₂).
- LC-MS : m/z 545.2 [M+H]⁺.
- XRD : Confirms planar triazole and puckered piperazine geometries.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Alkylation-SN2 | 77 | 98 | 24 |
| CuAAC | 85 | 95 | 8 |
The CuAAC approach offers higher efficiency but requires azide precursors, whereas the SN2 route is more straightforward but slower.
Challenges and Optimization
Q & A
Basic: How can researchers optimize the synthesis of this compound given its complex heterocyclic architecture?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, catalysts, and stoichiometry. Key steps include:
- Heterocycle Formation : Use of hydrazine derivatives or thiourea to construct the triazole and thiadiazole moieties under reflux (e.g., ethanol/acetonitrile) .
- Thioether Linkage : Employ coupling agents like DCC/DMAP to facilitate sulfur-based nucleophilic substitution .
- Purification : Monitor intermediates via HPLC and NMR to ensure regioselectivity and purity .
- Yield Improvement : Optimize catalyst loading (e.g., Pd for cross-coupling) and reaction time using Design of Experiments (DoE) .
Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., aromatic protons, methylene bridges) .
- Chromatography : HPLC with UV detection to assess purity (>95%) and resolve stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL for absolute configuration determination .
Advanced: What challenges arise in solving the crystal structure of this compound, and how can they be addressed?
Methodological Answer:
- Disorder in Flexible Moieties : The phenylpiperazine and pyrrole groups may exhibit rotational disorder. Use SHELXL refinement with PART instructions and anisotropic displacement parameters .
- Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 data .
- Data Quality : Collect high-resolution data (≤1.0 Å) at low temperatures (100 K) to minimize thermal motion artifacts .
Advanced: How should researchers resolve discrepancies between spectroscopic data and computational modeling results?
Methodological Answer:
- Re-evaluate Experimental Conditions : Confirm solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and tautomeric equilibria .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental IR/UV spectra .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening .
Advanced: How can molecular docking studies be designed to predict biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs, kinases) based on the compound’s lipophilic triazole and piperazine groups .
- Software Setup : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking and MM-GBSA scoring .
- Validation : Cross-check with experimental binding assays (e.g., SPR, ITC) and mutagenesis studies .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?
Methodological Answer:
- Systematic Substitution : Modify the 2,3-dimethylphenyl or pyrrole groups to assess steric/electronic effects .
- In Vitro Assays : Test analogs against target enzymes (IC₅₀) and cell lines (e.g., cancer proliferation assays) .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs .
Advanced: How can researchers determine the thermodynamic stability and solubility profile of this compound?
Methodological Answer:
- Thermal Analysis : Use DSC/TGA to measure melting points and decomposition temperatures .
- Solubility Studies : Perform shake-flask assays in PBS, DMSO, and simulated biological fluids at pH 1.2–7.4 .
- LogP Measurement : Employ HPLC-based methods or octanol-water partitioning .
Advanced: What experimental approaches ensure regioselectivity during the synthesis of the triazole-thioether moiety?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., NH of triazole) using Boc or Fmoc .
- Kinetic Control : Optimize reaction temperature (0–25°C) to favor thiolate attack at the electrophilic carbon .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Advanced: How can isotope labeling (e.g., ¹³C, ²H) be applied to study the metabolic fate of this compound?
Methodological Answer:
- Synthetic Incorporation : Introduce ¹³C-labeled acetyl groups during ketone formation .
- Tracer Studies : Administer deuterated analogs in vitro/in vivo and analyze metabolites via LC-MS .
- Pathway Mapping : Use isotopic enrichment to track hepatic CYP450-mediated oxidation .
Advanced: What methods are used to investigate synergistic effects between this compound and other therapeutic agents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
